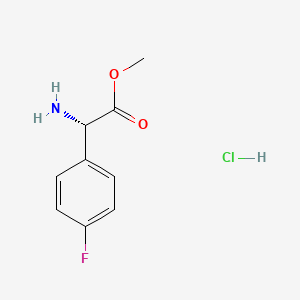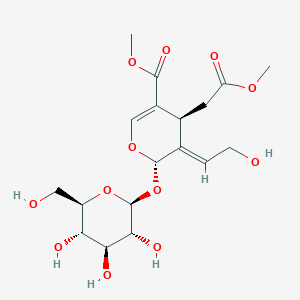
IRAK inhibitor 2
Übersicht
Beschreibung
IRAK-Inhibitor 2 ist eine Verbindung, die gezielt auf die Interleukin-1-Rezeptor-assoziierte Kinase 4 (IRAK4) wirkt. IRAK4 ist eine Serin-Threonin-Kinase, die eine entscheidende Rolle in den Signalwegen des angeborenen Immunsystems spielt, insbesondere bei der Aktivierung des nukleären Faktor Kappa-Lichtketten-Verstärkers aktivierter B-Zellen (NF-κB) und des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs . Durch die Hemmung von IRAK4 kann IRAK-Inhibitor 2 entzündliche Reaktionen modulieren, wodurch er zu einem potenziellen Therapeutikum für verschiedene entzündliche und Autoimmunerkrankungen wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IRAK-Inhibitor 2 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Die Reaktionsbedingungen beinhalten in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von IRAK-Inhibitor 2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter . Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) und Kernmagnetresonanz (NMR)-Spektroskopie werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
IRAK-Inhibitor 2 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von IRAK-Inhibitor 2 verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohle) und Säuren oder Basen (z. B. Salzsäure, Natriumhydroxid) . Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig gesteuert, um die Ausbeute und Selektivität der gewünschten Produkte zu optimieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von IRAK-Inhibitor 2 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
IRAK-Inhibitor 2 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
IRAK-Inhibitor 2 entfaltet seine Wirkung, indem er an die Kinase-Domäne von IRAK4 bindet und so seine Kinase-Aktivität hemmt . Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie IRAK1 und Tumornekrosefaktor-Rezeptor-assoziiertem Faktor 6 (TRAF6) . Dadurch wird die Aktivierung der NF-κB- und MAPK-Signalwege blockiert, was zu einer Reduktion der Produktion von proinflammatorischen Zytokinen und Chemokinen führt . Dieser Wirkmechanismus macht IRAK-Inhibitor 2 zu einem vielversprechenden Kandidaten für die Modulation von Immunreaktionen und die Behandlung entzündlicher Erkrankungen .
Analyse Chemischer Reaktionen
Types of Reactions
IRAK inhibitor 2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
IRAK inhibitor 2 has a wide range of scientific research applications, including:
Wirkmechanismus
IRAK inhibitor 2 exerts its effects by binding to the kinase domain of IRAK4, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as IRAK1 and tumor necrosis factor receptor-associated factor 6 (TRAF6) . As a result, the activation of NF-κB and MAPK pathways is blocked, leading to a reduction in the production of pro-inflammatory cytokines and chemokines . This mechanism of action makes this compound a promising candidate for modulating immune responses and treating inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mehrere andere Verbindungen ähneln IRAK-Inhibitor 2 in Bezug auf ihr Ziel und ihren Wirkmechanismus. Dazu gehören:
IRAK4-Inhibitor 1: Ein weiterer selektiver Inhibitor von IRAK4 mit einer ähnlichen chemischen Struktur und einem ähnlichen Wirkmechanismus.
IRAK1/4-Dualinhibitor: Eine Verbindung, die sowohl IRAK1 als auch IRAK4 angreift und eine breitere Hemmung des IRAK-Signalwegs bietet.
Einzigartigkeit von IRAK-Inhibitor 2
IRAK-Inhibitor 2 ist einzigartig in seiner hohen Selektivität für IRAK4, wodurch Off-Target-Effekte minimiert und das Risiko von Nebenwirkungen reduziert wird . Darüber hinaus macht sein klar definierter Syntheseweg und seine günstigen pharmakokinetischen Eigenschaften ihn zu einem attraktiven Kandidaten für die Weiterentwicklung und klinische Evaluierung .
Eigenschaften
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928333-30-6 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


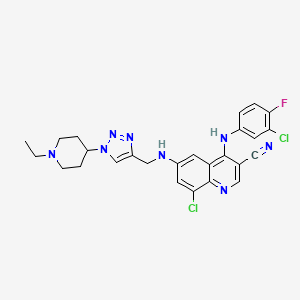
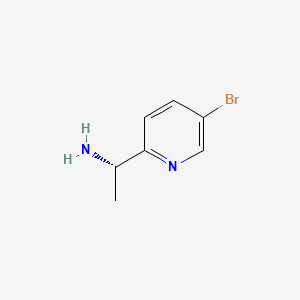
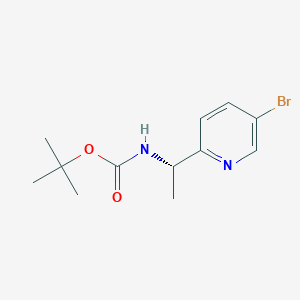


![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

